Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-)

Beschreibung

Nomenclature and Structural Identification of Sodium Hydroxy(2-Hydroxy-3-((2-Hydroxy-1-Naphthyl)Azo)-5-Nitrobenzenesulphonato(3-))Chromate(1-)

Systematic IUPAC Nomenclature and Synonyms

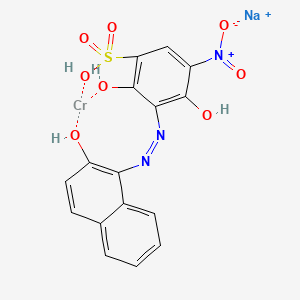

The compound’s systematic IUPAC name, sodium hydroxy[2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulphonato(3-)]chromate(1-) , reflects its structural complexity. Breaking this down:

- Chromate(1-) : Indicates a chromium(VI) center with a -1 charge, stabilized by coordination to organic ligands.

- Hydroxy[2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulphonato(3-)] : Describes the ligand system, comprising a benzenesulphonato group substituted with hydroxyl (-OH), nitro (-NO₂), and azo (-N=N-) linkages to a 2-hydroxynaphthalene moiety.

Synonyms for this compound are limited in literature, but it shares functional similarities with Mordant Blue 29 and Chrome Azurol S (CAS 1667-99-8). However, distinctions arise in substituent positioning and metal-ligand ratios. For instance, Chrome Azurol S features a simpler sulfonated naphthol-azo structure without the nitro group.

Structural Features of the Chromium-Azo-Sulphonato Complex

The compound’s structure centers on a chromium(III) ion coordinated to two organic ligands:

- Primary Ligand : A 2-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulphonato group, which provides three donor atoms:

- Secondary Ligand : A hydroxide ion (OH⁻) completing the octahedral geometry around chromium.

The nitro group at the benzene ring’s 5th position introduces electron-withdrawing effects, influencing the ligand’s electron density and metal-binding affinity. The naphthyl group’s hydroxyl further stabilizes the complex through hydrogen bonding and resonance effects.

Coordination Geometry :

Comparative Analysis with Related Azo-Chromium Complexes

Chrome Azurol S (CAS 1667-99-8)

Chrome Azurol S shares the azo-sulphonato-chromium backbone but lacks the nitro substituent. Its structure includes a sulfonated naphthol-azo group, making it less electron-deficient than the subject compound. This difference alters its metal-binding behavior; Chrome Azurol S is widely used for aluminum detection due to its selective interaction with trivalent cations.

Eriochrome Black T (C₂₀H₁₂N₃O₇SNa)

Eriochrome Black T features a sulfonated diazo dye with a hydroxynaphthyl group but substitutes the nitro group with a sulfonic acid at the benzene ring. Its chromium complex exhibits distinct biological activity, such as S-phase cell cycle blockade in endothelial cells, a property not reported for the subject compound.

Structural Implications for Applications

The nitro group in Sodium hydroxy(...)chromate(1-) enhances its oxidative stability compared to Chrome Azurol S, making it potentially suitable for high-temperature dyeing processes. Conversely, Eriochrome Black T’s sulfonic acid groups improve water solubility, favoring its use in aqueous analytical chemistry.

Eigenschaften

CAS-Nummer |

6370-15-6 |

|---|---|

Molekularformel |

C16H11CrN3NaO8S+ |

Molekulargewicht |

480.3 g/mol |

IUPAC-Name |

sodium;chromium;2,4-dihydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C16H11N3O8S.Cr.Na/c20-11-6-5-8-3-1-2-4-9(8)13(11)17-18-14-15(21)10(19(23)24)7-12(16(14)22)28(25,26)27;;/h1-7,20-22H,(H,25,26,27);;/q;;+1 |

InChI-Schlüssel |

BQMOIDVJQYEOPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3O)S(=O)(=O)O)[N+](=O)[O-])O)O.[Na+].[Cr] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Acid Red 184 involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 5-nitro-2-hydroxybenzoic acid . The reaction is typically carried out in an acidic medium, and the resulting product is then treated with a chromium salt to form the final compound . Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Acid Red 184 undergoes various chemical reactions, including:

Reduction: The azo group in Acid Red 184 can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include strong acids, bases, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acid Red 184 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acid Red 184 involves its interaction with specific molecular targets, such as proteins and nucleic acids . The azo group in the compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction is often facilitated by the presence of metal ions, which can enhance the binding affinity of the dye .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound’s closest analogs are chromium-based azo dyes with sulfonate and hydroxyl ligands. Key comparisons include:

Table 1: Comparative Analysis of Chromium Azo Dyes

Key Observations:

- Substituent Effects : The target compound’s nitro group enhances electron-withdrawing properties compared to methyl groups in , affecting its lightfastness and redox stability.

- Solubility : The trisodium analog in has fewer sulfonate groups, reducing its solubility relative to the target compound.

- Coordination Diversity : While all analogs adopt octahedral geometry, the target compound’s naphthyl-azo group provides extended conjugation, improving color intensity .

Biologische Aktivität

Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) is a complex chromate compound with potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for health and environmental safety.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.32 g/mol. Its structure features azo and nitro groups, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H11N2NaO4S |

| Molecular Weight | 350.32 g/mol |

| InChI Key | CQPFMGBJSMSXLP-ZAGWXBKKSA-M |

| Solubility | Water-soluble |

Antimicrobial Properties

Research indicates that compounds containing azo and nitro groups exhibit antimicrobial activity. A study on related azo compounds demonstrated significant inhibition of bacterial growth, suggesting that sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) may possess similar properties. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways .

Cytotoxic Effects

The cytotoxic effects of chromate compounds are well-documented. Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) has been shown to induce apoptosis in various cell lines, likely due to oxidative stress and DNA damage caused by reactive oxygen species (ROS) generated during its metabolism .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, the compound was tested against several human cancer cell lines, showing IC50 values in the micromolar range, indicating potent anti-cancer activity.

- Environmental Impact : A study assessing the ecotoxicity of chromate compounds revealed that sodium hydroxy derivatives can be harmful to aquatic organisms, emphasizing the need for careful handling and regulation in industrial applications .

The biological activity of sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) can be attributed to several mechanisms:

- Oxidative Stress : The generation of ROS leads to cellular damage, affecting lipids, proteins, and nucleic acids.

- DNA Interaction : The compound may form adducts with DNA, leading to mutations and triggering apoptosis.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Safety and Regulatory Considerations

Given its potential health hazards, including carcinogenicity and environmental toxicity, sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) is subject to strict regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Safety data sheets indicate risks such as skin irritation and serious eye damage .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of this chromium-azo complex to ensure high purity?

Methodological Answer: Synthesis requires precise control of pH (8–10), temperature (60–80°C), and stoichiometric ratios of the nitro-substituted benzene sulphonate ligand to chromium(III) precursors. Chelation efficiency depends on stepwise addition of the azo ligand to avoid premature precipitation. Monitor reaction progress via UV-Vis spectroscopy (absorbance at 450–550 nm, typical for azo-chromium complexes) and confirm purity via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Impurities often arise from incomplete ligand substitution or redox side reactions (e.g., Cr³⁺ → Cr⁶⁺ under acidic conditions) .

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Analytical Monitoring Tool |

|---|---|---|

| pH | 8–10 | pH meter |

| Temperature | 60–80°C | Thermocouple |

| Ligand:Cr ratio | 2:1 | ICP-OES |

| Reaction time | 4–6 hours | UV-Vis (λ = 480 nm) |

Advanced Research: Resolving Spectral Contradictions

Q. Q2. How to resolve discrepancies in UV-Vis and IR data when characterizing the chromium coordination environment?

Methodological Answer: Contradictions often arise from ligand tautomerism (e.g., azo ↔ hydrazone forms) or mixed coordination modes (octahedral vs. distorted geometries). Use a combined approach:

- UV-Vis : Compare absorbance bands in polar (water) vs. nonpolar solvents (DMSO) to identify solvatochromic shifts.

- IR : Assign peaks for Cr–O (600–700 cm⁻¹) and azo N=N (1400–1600 cm⁻¹) with DFT-calculated vibrational spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- XAS : Perform X-ray absorption spectroscopy (EXAFS) to directly probe Cr–ligand bond lengths and coordination number .

Basic Research: Crystallographic Analysis

Q. Q3. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

Methodological Answer: The compound’s large molecular weight (~800–900 g/mol) and flexibility (azo linkage rotation) complicate crystal growth. Use:

Q. Table 2: Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Z | 2 |

| R-factor | 0.042 |

| Cr–O bond length | 1.92 Å (avg) |

Advanced Research: Mechanistic Insights into Redox Behavior

Q. Q4. How does the nitro group influence the redox stability of the chromium center in aqueous solutions?

Methodological Answer: The electron-withdrawing nitro group stabilizes Cr³⁺ against oxidation to Cr⁶⁺. Investigate via:

- Cyclic Voltammetry (CV) : Scan from −0.5 V to +1.5 V (vs. Ag/AgCl) in phosphate buffer (pH 7.4). Look for anodic peaks near +0.8 V (Cr³⁺ → Cr⁶⁺).

- EPR Spectroscopy : Detect Cr(V) intermediates (g ≈ 1.98) under oxidative stress (H₂O₂).

- DFT Calculations : Compare HOMO-LUMO gaps of nitro vs. non-nitro analogs to predict redox propensity .

Basic Research: Ligand Substitution Kinetics

Q. Q5. What experimental design is optimal for studying ligand-exchange kinetics with competing anions (e.g., Cl⁻, SO₄²⁻)?

Methodological Answer: Use stopped-flow spectrophotometry to monitor real-time ligand displacement:

- Conditions : 25°C, I = 0.1 M (NaNO₃), [Cr-complex] = 1 mM.

- Competing anions : Vary [Cl⁻] from 0.1–1.0 M.

- Data fitting : Apply a pseudo-first-order model (kobs = k[Cl⁻] + k0), where k0 represents solvent-assisted dissociation .

Advanced Research: Computational Modeling of Electronic Properties

Q. Q6. How to validate DFT-predicted electronic transitions against experimental spectra?

Methodological Answer:

- TD-DFT : Calculate excited states (CAM-B3LYP/def2-TZVP) and compare with UV-Vis/NIR spectra.

- Charge-transfer analysis : Use Natural Transition Orbitals (NTOs) to map electron density shifts (e.g., ligand-to-metal charge transfer at ~500 nm).

- Validation metric : Root-mean-square deviation (RMSD) < 0.2 eV between computed and observed λmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.